Ac-Met-Ala-Ser-OH

Descripción

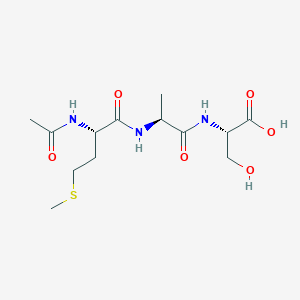

Ac-Met-Ala-Ser-OH is a synthetic tetrapeptide composed of methionine (Met), alanine (Ala), and serine (Ser) residues, with an acetylated N-terminus. Its sequence is represented as Ac-MAS, and it is characterized by the following properties:

- CAS Number: 149151-19-9

- Molecular Formula: C₁₃H₂₃N₃O₆S

- Molecular Weight: 349.4 g/mol

- Storage Conditions: 2–8°C or –20°C, depending on the supplier

- Purity: ≥95% or 98%

- Physical Form: Solid powder

- Applications: Primarily used in biochemical research, including peptide synthesis and structure-activity relationship studies .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O6S/c1-7(11(19)16-10(6-17)13(21)22)14-12(20)9(4-5-23-3)15-8(2)18/h7,9-10,17H,4-6H2,1-3H3,(H,14,20)(H,15,18)(H,16,19)(H,21,22)/t7-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPGZVPOLKESGX-HGNGGELXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Resin Selection and Initial Attachment

The synthesis begins with anchoring the C-terminal serine residue to a solid resin. Polystyrene-based resins functionalized with hydroxymethylphenoxy (HMP) or Wang linkers are preferred due to their compatibility with Fmoc/t-Bu chemistry. The serine hydroxyl group is activated using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt), forming an ester bond with the resin. Methionine and alanine residues, protected at their α-amino groups with Fmoc, are sequentially coupled.

Table 1: Resin Types and Loading Capacities

| Resin Type | Functional Group | Loading Capacity (mmol/g) | Compatibility |

|---|---|---|---|

| HMP-Resin | Hydroxymethyl | 0.4–0.7 | Fmoc/t-Bu |

| Wang Resin | Hydroxyl | 0.3–0.6 | Acid-labile linkers |

| Rink Amide Resin | Amide | 0.2–0.5 | Amide C-terminus |

Amino Acid Coupling

Each amino acid is coupled using activating reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which enhance reaction efficiency. Methionine, due to its sulfur-containing side chain, requires orthogonal protection with trityl (Trt) groups to prevent oxidation during synthesis. Coupling reactions typically proceed in dimethylformamide (DMF) at room temperature for 1–2 hours, monitored by Kaiser or chloranil tests for completion.

Table 2: Coupling Reagents and Efficiency

| Reagent | Activator Base | Reaction Time (min) | Coupling Efficiency (%) |

|---|---|---|---|

| HBTU | DIPEA | 60 | 98 |

| HATU | NMM | 30 | 99 |

| DIC | Oxyma Pure | 90 | 95 |

Deprotection and Side-Chain Management

Fmoc Removal

After each coupling step, the Fmoc group is removed using 20% piperidine in DMF. This two-stage process (2 minutes + 10 minutes) ensures complete deprotection without compromising resin stability. Methionine’s Trt protection remains intact during this step.

Side-Chain Deprotection

Post-synthesis, side-chain protecting groups (e.g., Trt on methionine) are cleaved simultaneously with the peptide-resin bond using trifluoroacetic acid (TFA). Scavengers like triisopropylsilane (TIS) and water (95:2.5:2.5 TFA/TIS/H2O) prevent cationic side reactions, particularly critical for preserving methionine integrity.

Table 3: Cleavage Cocktails and Outcomes

| Cocktail Composition | Cleavage Time (h) | Methionine Oxidation (%) |

|---|---|---|

| TFA/TIS/H2O (95:2.5:2.5) | 2 | <5 |

| TFA/EDT/H2O (94:3:3) | 1.5 | 3 |

| TFA/Thioanisole/H2O (90:5:5) | 3 | 7 |

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Crude peptide is purified via reversed-phase HPLC using a C18 column and a gradient of acetonitrile/water with 0.1% TFA. Methionine-containing peptides require oxygen-free solvents to prevent sulfoxide formation.

Table 4: HPLC Purification Parameters

| Column | Gradient (% B/min) | Flow Rate (mL/min) | Purity Achieved (%) |

|---|---|---|---|

| C18, 5 μm | 1.5 | 10 | 95–98 |

| C4, 10 μm | 2.0 | 15 | 90–93 |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (349.41 Da) and detects impurities. Methionine sulfoxide variants (+16 Da) are quantified to assess oxidation levels.

Industrial-Scale Production

Automated peptide synthesizers enable batch production with yields exceeding 50 g per cycle. Continuous-flow systems reduce solvent use by 40%, aligning with green chemistry principles. Lyophilization ensures long-term stability, with residual solvents maintained below ICH limits (e.g., DMF < 880 ppm).

Challenges and Mitigation Strategies

Methionine Oxidation

Methionine’s thioether group is prone to oxidation during cleavage and storage. Strategies include:

Solubility Issues

This compound’s hydrophobicity necessitates co-solvents like DMSO (10–20%) for handling. Sonication and pH adjustment (pH 6–7) further enhance solubility.

Recent Advances

Microwave-assisted SPPS reduces coupling times by 50% while maintaining >98% purity. Enzymatic ligation techniques offer greener alternatives, though yields remain suboptimal (60–70%) for industrial adoption .

Análisis De Reacciones Químicas

Types of Reactions

Ac-Met-Ala-Ser-OH can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide.

Reduction: The peptide can be reduced using reducing agents such as dithiothreitol (DTT) to break disulfide bonds if present.

Substitution: The serine residue can participate in nucleophilic substitution reactions due to its hydroxyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) under mild conditions.

Reduction: Dithiothreitol (DTT) in aqueous buffer.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Reduced peptide with free thiol groups.

Substitution: Alkylated serine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ac-Met-Ala-Ser-OH has shown potential in therapeutic applications, particularly in the development of anti-inflammatory agents. Its structure allows it to interact with biological systems effectively, making it a candidate for treating conditions characterized by excessive inflammation.

Case Study: Inflammatory Diseases

Research has demonstrated that this compound can modulate immune responses. For instance, in models of inflammatory bowel disease (IBD), treatment with this peptide resulted in significantly reduced colonic inflammation compared to control groups. Histological analyses indicated a decrease in neutrophil infiltration and inflammatory markers in treated subjects.

Biochemical Research

In biochemical studies, this compound serves as a model compound for investigating peptide synthesis and interactions. Its well-defined structure makes it suitable for studying various biochemical pathways and mechanisms.

Peptide Synthesis

The compound is utilized in developing acid-modulated peptide synthesis techniques, which enhance the efficiency and purity of peptide production on biosensor interfaces. This method is particularly relevant for creating peptide microarrays used in diagnostics and therapeutic applications .

Materials Science

This compound has been explored for its potential in creating functional materials, particularly hydrogels that respond to environmental stimuli.

Supramolecular Hydrogels

Research indicates that derivatives of this compound can form hydrogels with unique properties, such as UV-responsive photochromism and NIR-responsive transitions. These materials have applications in drug delivery systems and tissue engineering due to their biocompatibility and ability to mimic natural extracellular matrices .

Analytical Chemistry

In analytical chemistry, this compound is employed as a ligand in complexation studies. For example, researchers have investigated its interaction with metal ions like Pt(II), which can lead to the formation of novel complexes with potential applications in catalysis or as therapeutic agents .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of Ac-Met-Ala-Ser-OH depends on its specific application. In pharmacology, it may interact with cellular receptors or enzymes, modulating their activity. The methionine residue can act as a methyl donor in biochemical reactions, while the serine residue can participate in phosphorylation and other post-translational modifications.

Comparación Con Compuestos Similares

The following table summarizes key properties of Ac-Met-Ala-Ser-OH and structurally or functionally related compounds:

Structural and Functional Differences

This compound vs. H-Met-Ala-Ser-OH

- Structural Difference : this compound has an acetylated N-terminus, whereas H-Met-Ala-Ser-OH retains a free amine group .

- Functional Impact : Acetylation enhances metabolic stability by reducing enzymatic degradation, making this compound more suitable for in vitro studies .

This compound vs. Ac-Met-OH

- Peptide Length: Ac-Met-OH is a single amino acid derivative, while this compound is a tetrapeptide.

- Applications : Ac-Met-OH serves as a building block in peptide synthesis, whereas this compound is used as a complete sequence for studying peptide interactions .

This compound vs. Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH

- Protection Groups : The Fmoc group in Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is bulkier and UV-sensitive compared to the acetyl group, making it ideal for stepwise solid-phase synthesis .

- Complexity : The modified proline residue in Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH introduces conformational constraints, which are absent in this compound .

Actividad Biológica

Ac-Met-Ala-Ser-OH, an acetylated tripeptide composed of Methionine (Met), Alanine (Ala), and Serine (Ser), has garnered attention in biochemical research due to its involvement in various biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is represented by the chemical formula C₁₁H₂₁N₃O₅S and has a molecular weight of 293.36 g/mol. The acetylation at the N-terminus enhances its stability and solubility in biological systems, making it a valuable model compound in peptide research.

Target Enzymes:

this compound interacts primarily with peptide deformylase (PDF), an enzyme crucial for protein synthesis. This interaction is significant as PDF plays a role in the processing of nascent polypeptides, influencing their stability and function.

Biochemical Pathways:

The N-terminal acetylation of peptides like this compound is known to affect protein stability and the overall composition of the cellular proteome. This modification is common in eukaryotic proteins, impacting their interactions and functionality within cellular pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

-

Enzymatic Hydrolysis:

- This compound can be hydrolyzed by enzymes such as aminopeptidase and acyl peptide hydrolase (APEH). A study demonstrated the sequential degradation of this tripeptide by APEH followed by aminoacylase-1 (ACY1), revealing insights into its metabolic pathways .

- Table 1 summarizes the enzymatic activity observed:

Enzyme Activity (nM AA/min/μg lysate) Biological Context APEH Varies based on sample Normal vs. cancer cells ACY1 Varies based on sample Normal vs. cancer cells -

Oxidative Stability:

- The compound's stability against oxidative stress was evaluated through hydroxyl radical-induced oxidation studies. The results indicated that while Met showed higher reactivity towards hydroxyl radicals, Ala and Ser exhibited lower reactivity, suggesting that this compound could serve as a protective agent under oxidative conditions .

-

Transcriptional Profiling:

- In cellular assays, this compound was shown to alter gene expression profiles significantly. This activity was observed across various cell lines, including MCF7 (breast cancer), HepG2 (liver), and A549 (lung) cells, indicating its potential role in modulating cellular responses to external stimuli .

Case Studies

Study 1: Enzymatic Activity Assessment

In a controlled experiment, this compound was subjected to enzymatic assays to quantify the activity of APEH and ACY1. The study found that the ratio of these enzymes' activities varied significantly between normal tissues and cancerous tissues, suggesting a potential biomarker role for the tripeptide in cancer diagnostics .

Study 2: Oxidative Stress Response

Another study examined the oxidative degradation of peptides similar to this compound under radical conditions. The findings indicated that while Met was oxidized to methionine sulfoxide, the overall yield of free amino acids varied significantly depending on the peptide composition, highlighting the importance of specific amino acid sequences in oxidative stability .

Q & A

Q. How can researchers integrate this compound into studies of protein-protein interaction networks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.